1-(pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde
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Overview
Description
1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde is an organic compound that belongs to the class of indole derivatives. This compound features a pyridine ring attached to an indole core via a methylene bridge, with an aldehyde functional group at the 5-position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Scientific Research Applications
1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring indole derivatives.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
Similar compounds such as n-(pyridin-3-ylmethyl)aniline have been found to interact with targets like inorganic pyrophosphatase and leukotriene a-4 hydrolase . These targets play crucial roles in various biological processes, including energy metabolism and inflammatory responses.
Mode of Action
Related compounds have shown interactions with their targets leading to changes in cellular processes . For instance, pyrazole-bearing compounds, which share a similar structure, have demonstrated potent antileishmanial and antimalarial activities .
Biochemical Pathways
Compounds with similar structures, such as pyridones, are known to be involved in the metabolism of nicotinamide, a form of vitamin b3 . They are oxidation products of nicotinamide and its methylated and ribosylated forms .
Pharmacokinetics
Similar compounds have shown moderate to high clearance, suggesting that they are extensively metabolized in the liver, primarily via cytochrome p450 enzymes such as cyp2c8 and cyp3a4 .
Result of Action
For instance, pyrazole-bearing compounds have demonstrated potent antileishmanial and antimalarial activities .
Action Environment
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound may be relatively stable under various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of 3-pyridinemethanol with indole-5-carboxaldehyde under acidic conditions. The reaction typically proceeds in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like toluene, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine, and sulfonation using sulfuric acid.
Major Products Formed:
Oxidation: 1-(Pyridin-3-ylmethyl)-1H-indole-5-carboxylic acid.
Reduction: 1-(Pyridin-3-ylmethyl)-1H-indole-5-methanol.
Substitution: Various substituted derivatives of the indole ring, depending on the specific reaction.
Comparison with Similar Compounds
1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde can be compared with other similar compounds, such as:
1-(Pyridin-2-ylmethyl)-1H-indole-5-carbaldehyde: Similar structure but with the pyridine ring attached at the 2-position.
1-(Pyridin-4-ylmethyl)-1H-indole-5-carbaldehyde: Similar structure but with the pyridine ring attached at the 4-position.
1-(Pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position of the indole ring.
The uniqueness of this compound lies in the specific positioning of the pyridine ring and the aldehyde group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)indole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-11-12-3-4-15-14(8-12)5-7-17(15)10-13-2-1-6-16-9-13/h1-9,11H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTYLTXCELCDPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC3=C2C=CC(=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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